Prampine

muscarinic antagonist guinea pig ileum acetylcholine antagonism

Prampine (O‑propionylatropine; atropine propionate ester) is a synthetic tropane alkaloid and tertiary amine anticholinergic agent first listed as an International Nonproprietary Name in 1961. Chemically it is the propionyl ester of atropine, wherein the tropic acid hydroxyl is acylated with a propionyl group, yielding a molecule with molecular weight 345.4 g mol⁻¹ (versus 289.4 g mol⁻¹ for atropine) and a computed octanol‑water partition coefficient (LogP) of ~2.83 (versus ~1.80 for atropine).

Molecular Formula C20H27NO4
Molecular Weight 345.4 g/mol
CAS No. 7009-65-6
Cat. No. B1678044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrampine
CAS7009-65-6
SynonymsPrampine
Molecular FormulaC20H27NO4
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCCC(=O)OCC(C1=CC=CC=C1)C(=O)OC2CC3CCC(C2)N3C
InChIInChI=1S/C20H27NO4/c1-3-19(22)24-13-18(14-7-5-4-6-8-14)20(23)25-17-11-15-9-10-16(12-17)21(15)2/h4-8,15-18H,3,9-13H2,1-2H3/t15-,16+,17?,18?
InChIKeyWGQOUDPBYNQAPB-OQSMONGASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Prampine (CAS 7009‑65‑6) Procurement & Technical Baseline


Prampine (O‑propionylatropine; atropine propionate ester) is a synthetic tropane alkaloid and tertiary amine anticholinergic agent first listed as an International Nonproprietary Name in 1961 [1]. Chemically it is the propionyl ester of atropine, wherein the tropic acid hydroxyl is acylated with a propionyl group, yielding a molecule with molecular weight 345.4 g mol⁻¹ (versus 289.4 g mol⁻¹ for atropine) and a computed octanol‑water partition coefficient (LogP) of ~2.83 (versus ~1.80 for atropine) . Prampine was historically explored as a spasmolytic for peptic ulcer disease, and its quaternary ammonium derivative (prampine methonitrate, PAMN) was developed to enhance peripheral muscarinic receptor blockade while limiting central nervous system penetration [2].

Why Atropine or Generic Anticholinergics Cannot Simply Replace Prampine in Research or Industrial Contexts


Although prampine shares the tropane scaffold with the prototypical antimuscarinic atropine, substitution is unreliable because prampine is a distinct chemical entity whose O‑propionyl modification (i) increases lipophilicity by >1.0 LogP unit relative to atropine, altering membrane partitioning ; (ii) functions as a pharmacological prodrug whose hydrolysis in vivo yields atropine with temporally distinct pharmacokinetics [1]; and (iii) serves as the precursor to the quaternary ammonium derivative prampine methonitrate (PAMN), which exhibits a 35‑fold greater potency than atropine against acetylcholine in the guinea pig ileum—a differential that vanishes if prampine is replaced by unmodified atropine in experimental workflows [2]. Consequently, scientists requiring the specific physicochemical, pharmacokinetic, or pharmacological profile conferred by the propionate ester must source the exact CAS‑registered compound.

Prampine‑Specific Quantitative Differentiation Evidence vs Comparators


Head‑to‑Head Potency of the Prampine Quaternary Derivative (PAMN) vs Atropine in Isolated Guinea Pig Ileum

In a direct head‑to‑head study, the quaternary derivative of prampine (prampine methonitrate, PAMN; also referred to as O‑propionylatropine methonitrate) was 35‑fold more potent than atropine as an antagonist of acetylcholine‑induced contraction in the isolated guinea pig ileum [1]. The assay used electrically stimulated ileum segments with acetylcholine (4 µg) as the agonist. PAMN achieved equivalent blockade at approximately 1/35th the molar concentration of atropine under identical conditions. This marked potency differential cannot be replicated by substituting atropine or its common tertiary amine analogs.

muscarinic antagonist guinea pig ileum acetylcholine antagonism tropane quaternary ammonium

Human Pharmacodynamic Comparison: PAMN Exhibits Weaker Anticholinergic Activity than Atropine on Gastric Secretion

In a controlled cross‑over study in human volunteers, propionyl atropine methyl nitrate (PAMN, the quaternary derivative of prampine) at the recommended clinical dose of 18 mg showed only weak anticholinergic activity and was not superior to atropine in inhibiting hypoglycaemia‑stimulated gastric acid secretion or saliva flow [1]. In contrast, propantheline and oxyphencyclimine demonstrated selective gastric action superior to atropine in the same study. This demonstrates that the pharmacological profile of the prampine series is context‑dependent and distinct from that of atropine, i.e., the 35‑fold potency advantage observed in isolated tissue does not translate linearly to human gastric pharmacodynamics.

human pharmacodynamics gastric acid secretion anticholinergic agents saliva flow

Lipophilicity Differentiation: Prampine LogP 2.83 vs Atropine LogP 1.80

Computed octanol‑water partition coefficients reveal a substantial lipophilicity increase for prampine (LogP = 2.83) compared with atropine (LogP = 1.80), a difference of +1.03 log units [1]. In pharmacological terms, this represents an approximately 10‑fold greater partitioning into lipid phases, which can alter membrane permeability, tissue distribution, and blood‑brain barrier penetration. The molecular weight increase from 289.4 to 345.4 g mol⁻¹ further differentiates the two compounds. Topological polar surface area (PSA) remains comparable (55.84 Ų for prampine vs 49.77 Ų for atropine), indicating that the lipophilicity gain is driven by the propionyl ester without major loss of polarity.

lipophilicity LogP physicochemical property membrane permeability

Virtual Screening Binding Affinity to Acetylcholinesterase

According to in‑silico virtual screening reported by NCATS Inxight Drugs, prampine demonstrates a good binding affinity for acetylcholinesterase [1]. This computational finding suggests a potential ancillary interaction with the cholinergic system beyond simple muscarinic receptor antagonism. Atropine, by contrast, is not typically flagged for meaningful acetylcholinesterase binding in analogous virtual screening databases. No quantitative affinity constant (Ki) is publicly available from validated in‑vitro enzyme assays for prampine; this evidence dimension therefore carries lower evidential weight and should be treated as hypothesis‑generating.

virtual screening acetylcholinesterase binding affinity in‑silico pharmacology

Prampine Best‑Fit Research & Industrial Application Scenarios


1. Muscarinic Receptor Tool Compound Panels Requiring Tertiary Tropane Esters

Prampine serves as a crucial reference standard in muscarinic receptor pharmacology panels that compare tertiary amine tropane esters with differing ester moieties. The 35‑fold potency differential of its quaternary derivative (PAMN) versus atropine in the guinea pig ileum assay [1] makes prampine the mandatory precursor for laboratories synthesizing or evaluating quaternary tropane anticholinergics. Substitution with atropine would misrepresent the structure‑activity relationship at the ester position and invalidate comparative dose‑response analyses.

2. Quaternary Ammonium Anticholinergic Development Programs (PAMN Series)

Industrial and academic groups pursuing peripherally restricted antimuscarinic agents via quaternization of the tropane nitrogen require prampine as the starting tertiary amine scaffold. PAMN, derived directly from prampine, shows ganglion‑blocking activity equivalent to hexamethonium and an LD50 in mice of 8.4 mg kg⁻¹ i.v. [1]. The human pharmacodynamic finding that PAMN is not superior to atropine on gastric secretion at 18 mg [2] provides a critical benchmark for programme decision‑making. No alternative starting material yields the identical quaternary pharmacophore.

3. Physicochemical and ADME Profiling of Lipophilic Tropane Prodrugs

With a computed LogP of 2.83—over 1.0 log unit higher than atropine—prampine is ideally suited for permeability and distribution studies comparing tropane esters across a lipophilicity gradient . Its intermediate molecular weight (345.4 g mol⁻¹) and modest polar surface area (55.84 Ų) position it within favourable oral drug‑like space, making it a relevant compound for Caco‑2 permeability, PAMPA, and brain‑tissue distribution experiments where incremental LogP changes are probed.

4. Analytical Reference Standard for Atropine‑Related Substance Identification

Prampine (O‑propionylatropine) is a defined chemical impurity and potential degradation product or synthetic by‑product of atropine esterification processes. Pharmacopoeial and quality‑control laboratories procuring prampine as an analytical reference standard enable unambiguous identification and quantification of this specific ester in atropine raw material and finished product stability studies. Its unique CAS registry number (7009‑65‑6) and chromatographic properties distinguish it from other atropine esters.

Quote Request

Request a Quote for Prampine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.